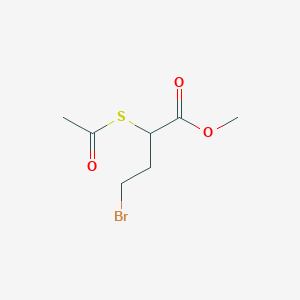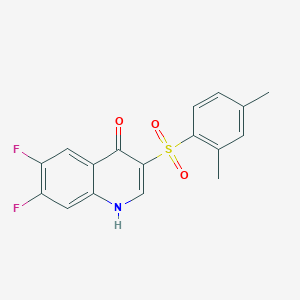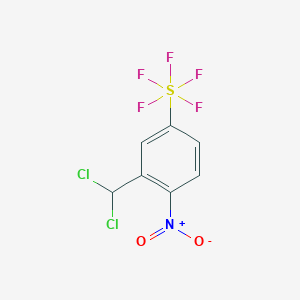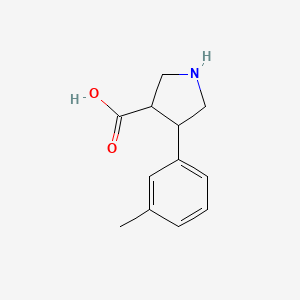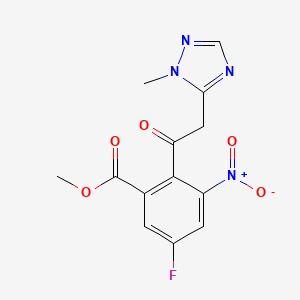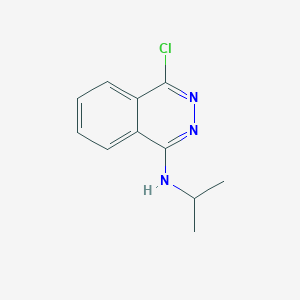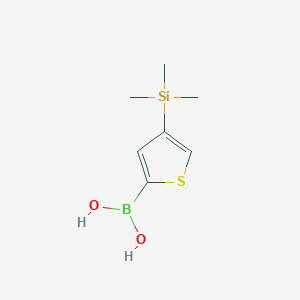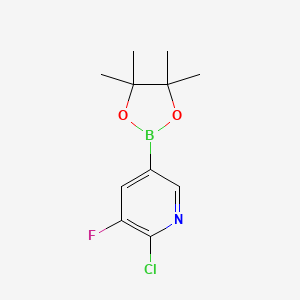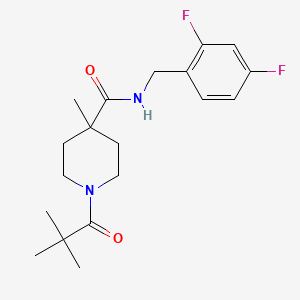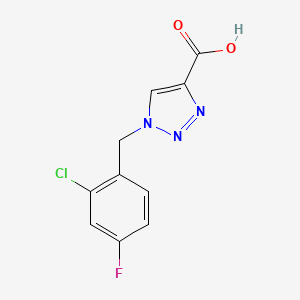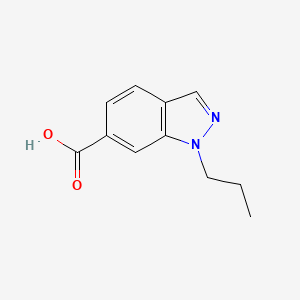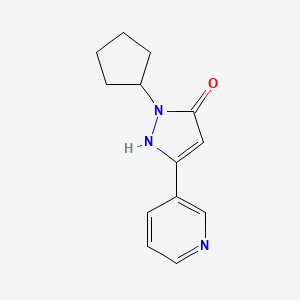
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary purification steps. It would also typically include information about the yield and purity of the final product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s exact molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Structural Analysis
New pyrazole derivatives have been synthesized and studied, providing insights into their structural properties. For example, Wu et al. (2012) synthesized novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and analyzed their structure through X-ray diffraction (Wu et al., 2012).
Anticancer Potential
Pyrazole derivatives have shown potential as anticancer agents. Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and aminopyrimidine derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Apoptotic Induction in Cancer Cells
Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their antiproliferative activity. They found that certain compounds, especially 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced apoptosis in breast cancer and leukemic cells, highlighting their potential in cancer therapy (Ananda et al., 2017).
Photochemical Properties
Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazole-pyridine derivatives. They found that these compounds exhibited three types of photoreactions, including excited-state intramolecular proton transfer, which is crucial for developing photoresponsive materials (Vetokhina et al., 2012).
Biological Activities and Docking Studies
Sribalan et al. (2016) synthesized new pyrazole-carboxamide chalcone hybrids, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Their molecular docking analysis with cyclooxygenase enzyme suggested potential biomedical applications (Sribalan et al., 2016).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 pyrazolo[3,4-b]pyridines, focusing on their synthesis and biomedical applications, indicating a vast potential for these compounds in medical research (Donaire-Arias et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also typically include information about how to handle and store the compound safely.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanism of action.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
2-cyclopentyl-5-pyridin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-8-12(10-4-3-7-14-9-10)15-16(13)11-5-1-2-6-11/h3-4,7-9,11,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQGPUVADQTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



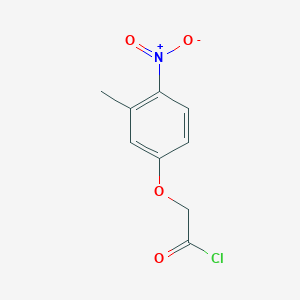
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
